molecular formula C13H18ClNO B3290406 [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol CAS No. 864410-80-0

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3290406
CAS No.: 864410-80-0
M. Wt: 239.74
InChI Key: HUSSNDHWKHHJRC-UHFFFAOYSA-N
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Description

[1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chlorobenzyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2-Chloro-benzyl)-piperidine]. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for the development of new compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, piperidine derivatives, including this compound, are explored for their pharmacological activities. They are investigated for their potential use in treating various diseases, including neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.

    Piperazine: A similar compound with two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

Uniqueness: [1-(2-Chloro-benzyl)-piperidin-2-yl]-methanol is unique due to the presence of the chlorobenzyl and methanol groups, which impart specific chemical and biological properties.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSSNDHWKHHJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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